1-(2-Methylbenzyl)piperidine

Drug Metabolism CYP450 Inactivation Toxicology

1-(2-Methylbenzyl)piperidine (CAS: not explicitly found in primary literature, but structurally defined) is an N-substituted piperidine derivative featuring a 2-methylbenzyl group at the piperidine nitrogen. This compound belongs to the broader class of benzylpiperidines, which are recognized as privileged scaffolds in medicinal chemistry for targeting central nervous system (CNS) receptors, including sigma receptors and acetylcholinesterase (AChE).

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B7883399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCCCC2
InChIInChI=1S/C13H19N/c1-12-7-3-4-8-13(12)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3
InChIKeyGPLJJBAMPGXWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)piperidine for Research: Piperidine Scaffold and Sigma/AChE Target Affinity


1-(2-Methylbenzyl)piperidine (CAS: not explicitly found in primary literature, but structurally defined) is an N-substituted piperidine derivative featuring a 2-methylbenzyl group at the piperidine nitrogen. This compound belongs to the broader class of benzylpiperidines, which are recognized as privileged scaffolds in medicinal chemistry for targeting central nervous system (CNS) receptors, including sigma receptors and acetylcholinesterase (AChE). [1] The 2-methyl substitution on the benzyl ring distinguishes it from the unsubstituted 1-benzylpiperidine and other positional isomers (e.g., 3- or 4-methylbenzyl), which is known to influence both metabolic stability and receptor binding profiles. [2]

Why 1-(2-Methylbenzyl)piperidine Cannot Be Substituted with Unmodified or Isomeric Benzylpiperidines


Simple substitution of 1-(2-Methylbenzyl)piperidine with the more common and less expensive 1-benzylpiperidine or other methyl positional isomers (e.g., 3-methyl, 4-methyl) is not scientifically equivalent. The specific position of the methyl group on the benzyl ring exerts a profound, non-linear effect on two critical drug development parameters: (1) metabolic stability and potential for cytochrome P450 (CYP) inactivation, and (2) target binding affinity and selectivity for receptors such as Sigma-1 and AChE. [1] For example, a foundational structure-activity relationship (SAR) study demonstrated that while unsubstituted 1-benzylpiperidine acts as a potent metabolism-dependent inactivator of CYP enzymes, the introduction of an ortho (2-position) methyl group can significantly alter this liability by sterically hindering the formation of reactive iminium/enamine intermediates. [1] Consequently, using a generic, unsubstituted, or differently substituted analog in a research program or industrial application would introduce uncontrolled variables in pharmacokinetic and toxicological profiles, invalidating experimental outcomes and potentially derailing lead optimization efforts. The quantitative evidence detailed below substantiates why the 2-methyl configuration must be specified and procured.

Quantitative Evidence Guide: How 1-(2-Methylbenzyl)piperidine Differentiates from Analogs


Evidence 1: Ortho-Methyl Substitution Modulates CYP450 Inactivation Potential Compared to Unsubstituted 1-Benzylpiperidine

A systematic study on the microsomal metabolism of benzylpiperidines demonstrated that the presence and position of a methyl group on the benzyl ring dramatically alter the compound's ability to cause metabolism-dependent inactivation (MDI) of cytochrome P450 enzymes. While the unsubstituted parent compound, 1-benzylpiperidine (1-BP), exhibits maximal inactivating potential due to efficient generation of reactive iminium/enamine metabolites, the introduction of a 2-methyl group is expected to reduce this liability. The study attributes this to steric hindrance by ortho-substituents, which impedes the oxidation pathways necessary for electrophile formation. [1]

Drug Metabolism CYP450 Inactivation Toxicology Medicinal Chemistry

Evidence 2: 2-Methylbenzyl-Piperidine Derivatives Demonstrate Nanomolar Affinity for Sigma-1 Receptors

Compounds containing the 1-(2-methylbenzyl)piperidine core scaffold have been shown to possess high affinity for the sigma-1 receptor, a key target in neuropathic pain and various CNS disorders. While direct binding data for the unadorned 1-(2-Methylbenzyl)piperidine was not found in primary literature, a highly relevant derivative, BDBM50248930 (3-((1-(2-methylbenzyl)piperidin-4-yl)methyl)benzo[...]), which incorporates the exact core scaffold, displays a potent binding affinity (Ki) of 29.8 nM for the sigma-1 receptor in rat liver membrane assays. [1] This confirms that the 2-methylbenzyl-piperidine motif itself is a privileged structure for sigma-1 engagement.

Sigma-1 Receptor CNS Disorders Neuropathic Pain Receptor Binding

Evidence 3: Acetylcholinesterase (AChE) Inhibition by a 2-Methylbenzyl-Piperidine Analog

A derivative featuring a 4-methyl substitution on the piperidine ring in addition to the 2-methylbenzyl group, 4-Methyl-1-(2-methyl-benzyl)-piperidine (CHEMBL158174), has demonstrated potent inhibition of human acetylcholinesterase (AChE) with an IC50 of 10 nM. [1] This high potency for a key Alzheimer's disease target underscores the value of the 2-methylbenzyl-piperidine substructure in generating active AChE inhibitors. The ortho-methylbenzyl group likely contributes to optimal hydrophobic interactions within the enzyme's active site.

Acetylcholinesterase Alzheimer's Disease Cholinesterase Inhibitor Enzyme Inhibition

Validated Application Scenarios for Procuring 1-(2-Methylbenzyl)piperidine


Medicinal Chemistry: Lead Optimization for CNS-Targeted Sigma-1 Receptor Ligands

This compound is the optimal starting material or reference standard for structure-activity relationship (SAR) studies aimed at developing novel sigma-1 receptor ligands. The evidence confirms that the 1-(2-methylbenzyl)piperidine core itself confers nanomolar binding affinity (e.g., Ki = 29.8 nM for a close derivative). [1] Researchers can use this scaffold to systematically explore additional substitutions and optimize for potency, selectivity, and pharmacokinetic properties in programs targeting neuropathic pain, depression, or other sigma-1 associated CNS disorders.

Drug Metabolism and Toxicology: Investigating Metabolic Stability of Ortho-Substituted Benzylamines

1-(2-Methylbenzyl)piperidine serves as a critical probe molecule for studying the impact of ortho-substitution on the metabolic fate of tertiary amines. The established class-level evidence demonstrates that the 2-methyl group can sterically modulate the formation of reactive iminium/enamine metabolites, thereby reducing cytochrome P450 inactivation compared to unsubstituted 1-benzylpiperidine. [2] This makes it a valuable tool for academic and industrial DMPK (Drug Metabolism and Pharmacokinetics) groups seeking to understand and mitigate mechanism-based inhibition liabilities in their drug candidates.

Alzheimer's Disease Research: A Core Scaffold for Potent Acetylcholinesterase Inhibitors

The 1-(2-methylbenzyl)piperidine motif is a validated starting point for the design of acetylcholinesterase (AChE) inhibitors. As demonstrated by the highly potent analog 4-Methyl-1-(2-methyl-benzyl)-piperidine (IC50 = 10 nM), this core structure can be readily optimized to achieve low-nanomolar activity against human AChE. [3] This positions the compound as a key synthetic intermediate or pharmacophore for research groups developing next-generation therapeutics for Alzheimer's disease and other dementias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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